Pomalidomide-PEG6-NH2 hydrochloride
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Overview
Description
Pomalidomide-PEG6-NH2 hydrochloride: is a synthesized compound that incorporates a cereblon ligand based on pomalidomide and a six-unit polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG6-NH2 hydrochloride involves the conjugation of pomalidomide with a PEG6 linker that terminates in an amine group. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated to form a reactive intermediate.
PEGylation: The activated pomalidomide is then reacted with a PEG6 linker under controlled conditions to form the conjugate.
Purification: The resulting product is purified to achieve a high degree of purity, typically ≥98%
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated synthesis platforms. These platforms enable the rapid and efficient production of the compound, ensuring consistency and high yield .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG6-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups to form amide bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids and anhydrides. Conditions typically involve mild temperatures and the presence of a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various conjugates and derivatives of this compound, which are used in further applications .
Scientific Research Applications
Pomalidomide-PEG6-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, enabling targeted protein degradation
Biology: Facilitates the study of protein function and degradation pathways in biological systems
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading specific proteins
Industry: Used in the development of new drugs and therapeutic agents through the PROTAC technology
Mechanism of Action
The mechanism of action of Pomalidomide-PEG6-NH2 hydrochloride involves the recruitment of cereblon, an E3 ubiquitin ligase, to the target protein. The PEG6 linker facilitates the formation of a ternary complex between the target protein, cereblon, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- Pomalidomide-PEG2-NH2 (hydrochloride)
- Pomalidomide-PEG4-NH2 (hydrochloride)
- Pomalidomide-PEG5-NH2 (hydrochloride)
- Pomalidomide-C6-NH2 (hydrochloride)
Comparison: Pomalidomide-PEG6-NH2 hydrochloride is unique due to its six-unit PEG linker, which provides optimal flexibility and spacing for the formation of the ternary complex. This distinguishes it from other similar compounds with shorter PEG linkers, which may not achieve the same level of efficiency in protein degradation .
Properties
IUPAC Name |
4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O10.ClH/c26-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)28(24(18)31)19-4-5-21(29)27-23(19)30;/h1-3,19H,4-17,26H2,(H,27,29,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEFMNTVJQCCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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